molecular formula C12H11NO3 B1346631 4-(1,3-Dioxoisoindolin-2-YL)butanal CAS No. 3598-60-5

4-(1,3-Dioxoisoindolin-2-YL)butanal

Cat. No. B1346631
CAS RN: 3598-60-5
M. Wt: 217.22 g/mol
InChI Key: WMXADABRNBNSJC-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindolin-2-YL)butanal, also known as Phthalimide, N-(3-formylpropyl)-, has the CAS registry number 3598-60-51. It has a linear formula of C12H11NO32. This compound contains a total of 28 bonds, including 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aldehyde (aliphatic), and 1 imide (-thio)3.



Synthesis Analysis

The synthesis of 4-(1,3-Dioxoisoindolin-2-YL)butanal involves several steps. The product obtained in the first step is subjected to bromination using NBS in the presence of benzoyl-peroxide as a catalyst in CCl44. The reaction mixture is refluxed for 2 hours and monitored by TLC4.



Molecular Structure Analysis

The molecular structure of 4-(1,3-Dioxoisoindolin-2-YL)butanal is characterized by a total of 28 bonds, including 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aldehyde (aliphatic), and 1 imide (-thio)3.



Chemical Reactions Analysis

The chemical reactions of 4-(1,3-Dioxoisoindolin-2-YL)butanal are not explicitly mentioned in the retrieved documents. However, it’s worth noting that this compound is used in the synthesis of various other compounds, indicating its reactivity4.



Physical And Chemical Properties Analysis

4-(1,3-Dioxoisoindolin-2-YL)butanal has a molecular weight of 217.222. It is stored at a temperature of -20°C2. The purity of the compound is 95%2.


Scientific Research Applications

Synthesis and Structural Characterization

Applications in Pharmacology

  • In the realm of pharmacology, derivatives of 1,3-dioxoisoindolin-2-yl compounds have been evaluated for their anticonvulsant activities. For example, a series of new γ-aminobutyric acid (GABA) derivatives derived from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid displayed varying degrees of anticonvulsant activity, with some showing promise in specific seizure models (N. Yadav et al., 2011). This highlights the potential for developing new therapeutic agents targeting seizure disorders.

Molecular Docking and QSAR Studies

  • Quantitative structure-activity relationships (QSAR) and molecular docking studies have been applied to 1,3-dioxoisoindolin-2-yl derivatives to predict their biological activities and understand their interactions with biological targets. For instance, QSAR and docking studies on 1,3-dioxoisoindolin-4-aminoquinolines as antiplasmodium compounds provided insights into their potential as antimalarial agents, demonstrating the importance of specific substituents in enhancing their activity (Aliyu Wappah Mahmud et al., 2020).

Material Science Applications

  • In material science, the synthesis of novel polyamides containing 4-nitro-1,3-dioxoisoindolin-2-yl groups aimed at developing optically active polymers for potential applications in electronics and photonics. These polymers exhibited good solubility in polar organic solvents, suggesting their suitability for various industrial applications (K. Faghihi et al., 2010).

Safety And Hazards

The safety data sheet for 4-(1,3-Dioxoisoindolin-2-YL)butanal indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation2. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area2.


Future Directions

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,8H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXADABRNBNSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189537
Record name 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dioxoisoindolin-2-YL)butanal

CAS RN

3598-60-5
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3598-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalimide, N-(3-formylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Protect the amino function in 4,4-diethoxybutylamine by conversion thereof to a phthalimido function. Hydrolyze the resultant 1-phthalimido-4,4-diethoxybutane with 1N aqueous sulfuric acid at 25° C to obtain 4-phthalimidobutanal. Subject the compound to reductive amination using ammonium chloride and sodium cyanoborohydride in aqueous methanol at 25° C to obtain 4-phthalimidobutylamine.
[Compound]
Name
amino
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0 (± 1) mol
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reactant
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[Compound]
Name
phthalimido
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Oxalyl Chloride (4.01 ml; 46 mmol) in 90 ml dichloromethane was cooled at -78° C. in a dry ice-acetone bath. Dimethylsulfoxide (4.26 ml; 60 mmol) in 22 ml dichloromethane was then added dropwise and the mixture stirred at -78° C. for 30 minutes. N-(4-Hydroxybutyl)phthalimide (9.108 g; 41.5 mmol) in 45 ml dichloromethane was then added and the mixture stirred in the -78° C. bath for 45 minutes. The mixture was then warmed in a 0° C. ice bath and stirred for one hour. Triethylamine (23 g; 230 mmol) in 23 ml dichloromethane was then added and the stirred for an additional 30 minutes. The mixture was worked up by washing with water. The organic layer was separated, dried (MgSO4), filtered, concentrated and the residue purified by flash chromatography; 200 g silica gel column using 1:3 ethyl acetate:Hexane to provide N-(4-oxobutyl)phthalimide as a white solid (7.469 g; 82.8% yield). 1 H NMR (300 MHz, CDCl3): 2.023 (m, 2H); 2.546 (dt, 2H, J1 =7.324 Hz, J2 =1.098 Hz); 3.749 (t, 2H, J=6.958 Hz); 7.734 (m, 2H); 7.845 (m, 2H); 9.777 (t, 1H, J=1.099 Hz).
Quantity
4.01 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
4.26 mL
Type
reactant
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Quantity
22 mL
Type
solvent
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Quantity
9.108 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
23 g
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 4-phthalimidobutyraldehyde diethyl acetal (125 g, 0.43 mol) in a 1:1 mixture of tetrahydrofuran and 2N hydrochloric acid (800 ml) was heated at reflux for 0.75 h. The mixture was cooled, concentrated to 400 ml and extracted into dichloromethane (3×200 ml). Combined organics were dried (Na2SO4) and evaporated in vacuo to afford the title compound as a brown oil that solidified on standing (95 g, 100%).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One

Synthesis routes and methods IV

Procedure details

To a 250-mL round-bottom flask, purged and maintained with an inert atmosphere of nitrogen, was added a solution of oxalic dichloride (2.52 g, 19.85 mmol, 1.98 equiv) in 40 mL of anhydrous dichloromethane. This solution was cooled to −78° C. under nitrogen. A solution of DMSO (1.56 g, 19.97 mmol, 1.99 equiv) in dichloromethane (10 mL) was added dropwise with stirring at −78° C. and the resulting solution was stirred for 20 min at −78° C. A solution of 2-(4-hydroxybutyl)-2,3-dihydro-1H-isoindole-1,3-dione (2.2 g, 10.03 mmol, 1.00 equiv) in 20 mL of dichloromethane was added dropwise with stirring. Stirring was continued for 20 min at −78° C., and then TEA (8.1 g, 80.20 mmol, 7.99 equiv) was added via syringe at the same temperature. The resulting solution was allowed to react, with stirring, for an additional 60 min at 0° C. After completion, the resulting mixture was diluted with 1 M aqueous hydrochloric acid, extracted with DCM, washed with 3×100 mL of brine, dried over sodium sulfate and concentrated under vacuum. The residue was purified by a silica gel column with ethyl acetate/petroleum ether (1:1) to provide the desired 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanal (1.9 g, 87%) as a white solid. MS (ES): m/z 218 (M+H)+.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
8.1 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-Dioxoisoindolin-2-YL)butanal
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4-(1,3-Dioxoisoindolin-2-YL)butanal
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4-(1,3-Dioxoisoindolin-2-YL)butanal

Citations

For This Compound
26
Citations
N Kise, T Sakurai - Tetrahedron Letters, 2010 - Elsevier
The electroreductive intramolecular coupling of phthalimides with ketones in the presence of chlorotrimethylsilane gave five- and six-membered trans-cyclized products …
Number of citations: 37 www.sciencedirect.com
N Kise, T Manto, T Sakurai - Tetrahedron, 2020 - Elsevier
The reductive intermolecular coupling of phthalimides with esters by low-valent titanium gave five-, six-, and seven-membered cyclized products as α-hydroxyketones and their further …
Number of citations: 5 www.sciencedirect.com
C Cai, S Yu, B Cao, X Zhang - Chemistry–A European Journal, 2012 - Wiley Online Library
New tetraphosphorus ligands have been developed and applied in the rhodium‐catalyzed regioselective hydroformylation of a variety of functionalized allyl and vinyl derivatives. …
VM Truax - 2014 - search.proquest.com
CXCR4 is a G-protein coupled receptor (GPCR) that binds to the chemokine, CXCL12 (SDF-1, stromal cell derived factor-1). The CXCR4/CXCL12 signaling axis plays an essential role …
Number of citations: 2 search.proquest.com
STS Chan, AN Pearce, MJ Page, M Kaiser… - Journal of natural …, 2011 - ACS Publications
One tetrahydro-β-carboline, (−)-7-bromohomotrypargine (1), and three alkylguanidine-substituted β-carbolines, opacalines A, B, and C (2–4), have been isolated from the New Zealand …
Number of citations: 81 pubs.acs.org
F Migliorini, F Dei, M Calamante, S Maramai… - …, 2021 - Wiley Online Library
It is here reported a fully sustainable and generally applicable protocol for the regioselective hydroformylation of terminal alkenes, using cheap commercially available catalysts and …
J Kalisiak, SA Trauger, E Kalisiak… - Journal of the …, 2009 - ACS Publications
The emerging field of global mass-based metabolomics provides a platform for discovering unknown metabolites and their specific biochemical pathways. We report the identification of …
Number of citations: 56 pubs.acs.org
X Zheng - 2015 - search.proquest.com
Rhodium-catalyzed hydroformylation reaction is one of the most powerful homogeneous catalytic processes in the synthesis of aldehydes that can be widely applied in pharmaceuticals …
Number of citations: 3 search.proquest.com
S Chan - 2011 - researchspace.auckland.ac.nz
New Zealand has a diverse and mostly unexplored marine environment. Ascidians found in New Zealand waters are a previously documented excellent source of bioactive marine …
Number of citations: 3 researchspace.auckland.ac.nz
AR Prosser - 2015 - search.proquest.com
Current HIV regimens require multiple antiviral drugs to arrest ongoing viral replication and restore immune function. These so-called “drug cocktails” work by utilizing several …
Number of citations: 3 search.proquest.com

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